molecular formula C22H27ClN6O B2547133 N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179488-52-8

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2547133
CAS No.: 1179488-52-8
M. Wt: 426.95
InChI Key: FTGNLPCTNNLAJP-UHFFFAOYSA-N
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Description

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6O and its molecular weight is 426.95. The purity is usually 95%.
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Biological Activity

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves a multi-step process that begins with readily available starting materials. The reaction conditions often include organic solvents and catalysts to optimize yield and purity.

Synthetic Route Overview

  • Starting Materials : Cyanoguanidine, aromatic aldehydes, and arylamines.
  • Method : Microwave-assisted one-pot synthesis.
  • Conditions : Reaction in the presence of hydrochloric acid followed by base treatment for rearrangement and dehydrogenative aromatization.

Anticancer Activity

Research has demonstrated that compounds similar to N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine exhibit significant antiproliferative effects against various cancer cell lines. In particular:

  • Triple Negative Breast Cancer : The compound shows selective inhibition of the MDA-MB231 cell line, which is known for its aggressive nature and lack of targeted therapies.
  • Comparative Analysis : The compound's effectiveness was compared against other breast cancer cell lines (SKBR-3 and MCF-7), revealing that it selectively targets hormone-independent cells more effectively.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications in the phenyl rings significantly influence biological activity. Compounds with specific substitutions on the phenyl rings demonstrated enhanced antiproliferative effects.

Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines

CompoundMDA-MB231 (%)SKBR-3 (%)MCF-7 (%)
1878190
2828399
38184100
............
1261008685

Percentage viability represents the mean of three independent experiments.

The mechanism by which N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine exerts its effects involves interaction with specific molecular targets in cancer cells. These interactions can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have evaluated the biological activity of triazine derivatives similar to N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine:

  • Study on MDA-MB231 Cells : A recent study found that compounds with para-substituted phenyl groups exhibited potent cytotoxicity with GI50 values as low as 0.06μM0.06\mu M against MDA-MB231 cells .
  • Comparative Analysis in Prostate Cancer : Another investigation revealed promising results in DU145 prostate cancer cells using related triazine compounds .

Table 2: Summary of Case Study Findings

Study FocusCell LineGI50 (μM)
Anticancer EfficacyMDA-MB2310.06
Prostate CancerDU145Not specified

Properties

IUPAC Name

2-N-(3,4-dimethylphenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O.ClH/c1-15-5-4-6-18(13-15)23-20-25-21(24-19-8-7-16(2)17(3)14-19)27-22(26-20)28-9-11-29-12-10-28;/h4-8,13-14H,9-12H2,1-3H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGNLPCTNNLAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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